molecular formula C12H16O3 B2563737 3-(4-Isopropoxyphenyl)propanoic acid CAS No. 79669-11-7

3-(4-Isopropoxyphenyl)propanoic acid

Cat. No.: B2563737
CAS No.: 79669-11-7
M. Wt: 208.257
InChI Key: YMSXOGLLGCFBNH-UHFFFAOYSA-N
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Description

3-(4-Isopropoxyphenyl)propanoic acid is a chemical compound with the CAS Number 79669-11-7 and a linear formula of C12H16O3 . It has a molecular weight of 208.26 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16O3/c1-9(2)15-11-6-3-10(4-7-11)5-8-12(13)14/h3-4,6-7,9H,5,8H2,1-2H3,(H,13,14) .

Scientific Research Applications

Renewable Building Block for Polymer Synthesis

3-(4-Hydroxyphenyl)propanoic acid, a phenolic compound related to 3-(4-Isopropoxyphenyl)propanoic acid, has been utilized as a renewable building block in the synthesis of polybenzoxazine. This approach is sustainable and provides an alternative to phenol, allowing for the enhancement of reactivity in molecules with –OH groups. It demonstrates a pathway towards a multitude of applications due to the vast number of –OH bearing compounds in materials science (Trejo-Machin et al., 2017).

Food Contact Material Safety

EFSA's scientific opinion on a derivative of this compound, specifically 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, has assessed its safety in food contact materials. This study ensures no safety concern for consumers when used in polyolefins in contact with certain food types, emphasizing its potential in food-related applications (Flavourings, 2011).

Synthesis of Propionamides

The hydrolysis of a nitrile derivative of this compound leads to the synthesis of propionamides, showcasing a method to produce compounds with weak antibacterial activity. This research offers insights into synthesizing new chemical entities with potential biological activities (Arutyunyan et al., 2014).

Potential Anti-Aging Composition

A novel method for manufacturing an amide derivative of 3-(4-Hydroxyphenyl)propanoic acid, closely related to this compound, has been developed for anti-aging skin care compositions. This illustrates the compound's potential in dermatological applications (Wawrzyniak et al., 2016).

Synthesis of Benzoxazine Molecules

The use of phloretic acid, derived from 3-(4-Hydroxyphenyl)propanoic acid, in the synthesis of benzoxazine molecules highlights its application in material science, particularly for materials with suitable thermal and thermo-mechanical properties. This application shows promise for renewable alternatives in material synthesis (Ye et al., 2012).

Safety and Hazards

The safety data sheet for 3-(4-Isopropoxyphenyl)propanoic acid is available from Sigma-Aldrich . It is recommended to handle this compound with appropriate safety measures.

Properties

IUPAC Name

3-(4-propan-2-yloxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9(2)15-11-6-3-10(4-7-11)5-8-12(13)14/h3-4,6-7,9H,5,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSXOGLLGCFBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79669-11-7
Record name 3-[4-(propan-2-yloxy)phenyl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-[[4-(1-Methylethoxy)phenyl]methyl]-propanedioic acid dimethyl ester (23.6 g, 84.2 mmol) is stirred into 2N potassium hydroxide solution (15 ml)/ethanol (25 ml) for 18 hours at boiling temperature.
Name
2-[[4-(1-Methylethoxy)phenyl]methyl]-propanedioic acid dimethyl ester
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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